molecular formula C25H21Cl2N3O B11047860 4-[1-(2,4-dichlorobenzyl)-1H-benzimidazol-2-yl]-1-(3-methylphenyl)pyrrolidin-2-one

4-[1-(2,4-dichlorobenzyl)-1H-benzimidazol-2-yl]-1-(3-methylphenyl)pyrrolidin-2-one

Cat. No. B11047860
M. Wt: 450.4 g/mol
InChI Key: ZOILVUMGCOJFHP-UHFFFAOYSA-N
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Description

4-[1-(2,4-dichlorobenzyl)-1H-benzimidazol-2-yl]-1-(3-methylphenyl)pyrrolidin-2-one is a complex organic compound featuring a benzimidazole core, a pyrrolidinone ring, and dichlorobenzyl and methylphenyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[1-(2,4-dichlorobenzyl)-1H-benzimidazol-2-yl]-1-(3-methylphenyl)pyrrolidin-2-one typically involves multiple steps:

    Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by condensing o-phenylenediamine with 2,4-dichlorobenzaldehyde under acidic conditions.

    Attachment of the Pyrrolidinone Ring: The benzimidazole derivative is then reacted with 3-methylphenylpyrrolidin-2-one in the presence of a suitable base, such as potassium carbonate, to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole and pyrrolidinone moieties.

    Reduction: Reduction reactions can target the nitro groups if present in derivatives of this compound.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Conditions vary depending on the substituent, but common reagents include halogens for electrophilic substitution and nucleophiles like amines for nucleophilic substitution.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield benzimidazole N-oxides, while substitution reactions could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.

Biology

Biologically, derivatives of this compound may exhibit antimicrobial, antiviral, or anticancer properties

Medicine

In medicinal chemistry, this compound could serve as a lead compound for drug development. Its potential pharmacological activities make it a candidate for further investigation in the treatment of diseases.

Industry

Industrially, this compound might be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of 4-[1-(2,4-dichlorobenzyl)-1H-benzimidazol-2-yl]-1-(3-methylphenyl)pyrrolidin-2-one depends on its specific application. In a biological context, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The benzimidazole core is known to bind to various biological macromolecules, potentially disrupting normal cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2-(2,4-dichlorobenzyl)-1H-benzimidazole: Shares the benzimidazole core but lacks the pyrrolidinone and methylphenyl groups.

    4-(1,3-dimethyl-2,3-dihydro-1H-benzimidazol-2-yl)-N,N-dimethylaniline: Another benzimidazole derivative with different substituents.

Uniqueness

The uniqueness of 4-[1-(2,4-dichlorobenzyl)-1H-benzimidazol-2-yl]-1-(3-methylphenyl)pyrrolidin-2-one lies in its combination of structural features, which confer distinct chemical and biological properties. The presence of both dichlorobenzyl and methylphenyl groups, along with the pyrrolidinone ring, provides a unique scaffold for further functionalization and application.

This detailed overview should provide a comprehensive understanding of this compound, its synthesis, reactions, applications, and comparisons with similar compounds

properties

Molecular Formula

C25H21Cl2N3O

Molecular Weight

450.4 g/mol

IUPAC Name

4-[1-[(2,4-dichlorophenyl)methyl]benzimidazol-2-yl]-1-(3-methylphenyl)pyrrolidin-2-one

InChI

InChI=1S/C25H21Cl2N3O/c1-16-5-4-6-20(11-16)29-15-18(12-24(29)31)25-28-22-7-2-3-8-23(22)30(25)14-17-9-10-19(26)13-21(17)27/h2-11,13,18H,12,14-15H2,1H3

InChI Key

ZOILVUMGCOJFHP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CC5=C(C=C(C=C5)Cl)Cl

Origin of Product

United States

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